molecular formula C7H7F2NS B2800311 3,5-Difluoro-4-(methylsulfanyl)aniline CAS No. 1184373-72-5

3,5-Difluoro-4-(methylsulfanyl)aniline

Cat. No.: B2800311
CAS No.: 1184373-72-5
M. Wt: 175.2
InChI Key: PGCXTVKXVYMUBR-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylsulfanyl)aniline: is an organic compound with the molecular formula C7H7F2NS and a molecular weight of 175.2 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to an aniline ring. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-difluoroaniline with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(methylsulfanyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-(methylsulfanyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of fluorine atoms and the methylsulfanyl group can influence its binding affinity and selectivity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(methylsulfanyl)aniline is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,5-difluoro-4-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCXTVKXVYMUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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